Desbutyl Bumetanide-d5

Description

BenchChem offers high-quality Desbutyl Bumetanide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desbutyl Bumetanide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

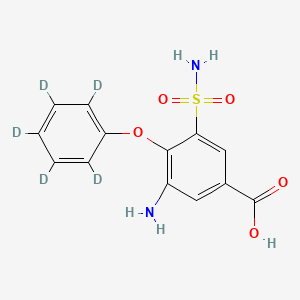

IUPAC Name |

3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675790 |

Source

|

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072125-54-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desbutyl Bumetanide-d5: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of Desbutyl Bumetanide-d5, a critical tool in modern analytical and pharmaceutical research. We will delve into its chemical identity, its primary application as a stable isotope-labeled internal standard, and the scientific principles that underpin its use in complex bioanalytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for their work.

Unveiling Desbutyl Bumetanide-d5: Structure and Significance

Desbutyl Bumetanide-d5 is the deuterated analog of Desbutyl Bumetanide, a metabolite of the potent loop diuretic, Bumetanide.[] The "-d5" designation signifies that five hydrogen atoms on the phenoxy group of the molecule have been replaced with deuterium atoms.[2] This isotopic labeling is the cornerstone of its utility in research, providing a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.[2]

Chemically, its IUPAC name is 3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid.[3] This stable isotope-labeled compound is synthesized for research use only and is not intended for human or veterinary use.[4]

| Property | Value | Source |

| Chemical Formula | C13H7D5N2O5S | [4][5] |

| Molecular Weight | 313.34 g/mol | [][3][4][5] |

| CAS Number | 1072125-54-2 | [3][4][5] |

| Appearance | White to Off-White Solid | Generic Material Safety Data Sheets |

| Primary Application | Labeled metabolite of Bumetanide | [5] |

The structural relationship between Bumetanide, its primary metabolite Desbutyl Bumetanide, and the deuterated internal standard is crucial to understanding its application.

Caption: Relationship between Bumetanide, its metabolite, and the deuterated standard.

The Core Application: An Internal Standard in Bioanalysis

The principal use of Desbutyl Bumetanide-d5 is as an internal standard in bioanalytical methods, particularly for the quantification of Bumetanide and its metabolites in biological matrices like plasma and urine.[2][6] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for several compelling reasons.[6]

Why a Deuterated Standard is Superior:

-

Physicochemical Similarity: Desbutyl Bumetanide-d5 exhibits nearly identical chemical and physical properties to the unlabeled analyte (Desbutyl Bumetanide). This ensures that it behaves similarly during crucial experimental steps such as sample preparation, extraction, and chromatographic separation. This parallel behavior is essential for accurately compensating for any analyte loss or variability during the analytical process.[6]

-

Co-elution in Chromatography: In liquid chromatography, Desbutyl Bumetanide-d5 co-elutes with the analyte. This is a critical factor for the precise correction of matrix effects and variations in ionization efficiency within the mass spectrometer's ion source.[6]

-

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms provide a clear mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard. This distinction is fundamental for accurate quantification.

The overarching goal is to achieve high accuracy and precision in pharmacokinetic and bioequivalence studies, which are vital components of drug development.[6]

Experimental Workflow: Quantifying Bumetanide with Desbutyl Bumetanide-d5

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the accurate quantification of Bumetanide in biological samples.[7] The following outlines a typical workflow.

Caption: A typical bioanalytical workflow for Bumetanide quantification.

Detailed Protocol for Sample Preparation

A protein precipitation method is a common and effective technique for extracting Bumetanide from plasma samples.[7]

-

Aliquoting the Sample: Begin by transferring a precise volume (e.g., 100 µL) of the biological matrix (human plasma, in this case) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the Desbutyl Bumetanide-d5 internal standard working solution (e.g., 20 µL of a 100 ng/mL solution in methanol) to all calibration standards, quality control samples, and unknown samples. Vortex the mixture for approximately 30 seconds to ensure homogeneity.

-

Protein Precipitation: Introduce a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to the samples. Vortex vigorously for at least 2 minutes to facilitate the complete precipitation of plasma proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: Carefully transfer the clear supernatant to a new set of tubes. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step ensures that the sample is in a solvent compatible with the analytical system.

LC-MS/MS Method Parameters

The following table provides representative parameters for an LC-MS/MS method for the analysis of Bumetanide.

| Parameter | Exemplary Value |

| LC Column | Hypurity C18 (4.6 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Bumetanide) | m/z 365.08 → 240.10 |

| MS/MS Transition (Internal Standard) | m/z 370.04 → 244.52[8] |

Note: These parameters should be optimized for the specific instrumentation and application.

Data Analysis and Quantification

-

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the peak area of the analyte (Bumetanide) to the peak area of the internal standard (Desbutyl Bumetanide-d5) against the known concentrations of the calibration standards.

-

Regression Analysis: A linear regression analysis is applied to the calibration curve to obtain an equation that describes the relationship between the peak area ratio and the concentration.

-

Quantification of Unknowns: The concentration of Bumetanide in the unknown samples is then determined using the regression equation derived from the calibration curve.

Broader Context: Bumetanide Metabolism and Pharmacokinetics

Bumetanide is a potent loop diuretic used to treat edematous conditions associated with cardiac, renal, or hepatic disease.[9] It is rapidly absorbed and extensively binds to plasma proteins (approximately 95%).[9] The metabolism of Bumetanide primarily involves the oxidation of the N-butyl side chain, leading to the formation of metabolites such as Desbutyl Bumetanide.[10][11]

The pharmacokinetic profile of Bumetanide is characterized by a relatively short plasma half-life of 1.0 to 1.5 hours.[9][10][12] Understanding the pharmacokinetics and metabolism of Bumetanide is crucial for optimizing its therapeutic use and is a key area of research where Desbutyl Bumetanide-d5 plays a vital role in providing accurate quantitative data.[13][14][15][16][17][18]

Conclusion

Desbutyl Bumetanide-d5 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Bumetanide and its metabolites from complex biological matrices. The methodologies outlined in this guide, centered around LC-MS/MS analysis, represent the current best practices in bioanalysis and are fundamental to advancing our understanding of the pharmacokinetics and therapeutic applications of Bumetanide.

References

-

PubChem. Desbutyl Bumetanide-d5. National Center for Biotechnology Information. [Link]

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link]

-

Pharmaffiliates. Desbutyl Bumetanide-d5. [Link]

-

Pentikäinen, P. J., et al. (1984). Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. Journal of Pharmaceutical Sciences, 73(8), 1108–1113. [Link]

-

Sullivan, J. E., et al. (1998). Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients. Pharmacotherapy, 18(4), 716–725. [Link]

-

Marcantonio, L. A., et al. (1982). The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. Journal of Pharmacokinetics and Biopharmaceutics, 10(4), 393–409. [Link]

-

Howlett, M. R., et al. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586. [Link]

-

Sullivan, J. E., et al. (1996). Pharmacokinetics of bumetanide in critically ill infants. Clinical Pharmacology and Therapeutics, 60(4), 414–422. [Link]

-

Reddy, G. O., et al. (2013). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 3(3), 646-648. [Link]

-

Lee, Y. H., et al. (1995). Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats. Biopharmaceutics & Drug Disposition, 16(8), 633–649. [Link]

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology. [Link]

-

Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. [Link]

-

Ishak, A. & Sapra, A. (2023). Bumetanide. In StatPearls. StatPearls Publishing. [Link]

-

Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2220. [Link]

-

Halladay, S. C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187. [Link]

-

Sankar, G., et al. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 13(10), 4701-4707. [Link]

-

de la Colina, C., et al. (2000). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Chromatographic Science, 38(6), 253-258. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Desbutyl Bumetanide-d5 | C13H12N2O5S | CID 46781118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 12. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of bumetanide in critically ill infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Desbutyl Bumetanide-d5: Structure, Properties, and Application in Bioanalytical Methods

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This pursuit of analytical accuracy underpins critical decisions in pharmacokinetics, bioequivalence, and toxicity studies. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard" for quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS).[1] Their utility lies in their near-identical physicochemical properties to the analyte of interest, which allows them to navigate the complexities of sample preparation, chromatography, and ionization with the same fidelity as the target compound.[1][2] This co-behavior effectively normalizes for variability and matrix effects, leading to robust and reliable data.[3]

Desbutyl Bumetanide-d5 is a deuterated analog of Desbutyl Bumetanide, a metabolite of the potent loop diuretic, Bumetanide.[][5] The strategic placement of five deuterium atoms on the phenoxy group provides a distinct mass shift for mass spectrometric detection without significantly altering its chemical behavior.[6] This technical guide offers a comprehensive exploration of Desbutyl Bumetanide-d5, detailing its chemical structure and properties, and providing a framework for its application as an internal standard in the quantitative analysis of Bumetanide and its metabolites.

Physicochemical Properties of Desbutyl Bumetanide-d5

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. The key properties of Desbutyl Bumetanide-d5 are summarized below.

| Property | Value | Reference |

| CAS Number | 1072125-54-2 | [7][8][9][10][11] |

| Molecular Formula | C₁₃H₇D₅N₂O₅S | [9][11] |

| Molecular Weight | 313.34 g/mol | [7][9][11] |

| Exact Mass | 313.07807639 Da | [7] |

| IUPAC Name | 3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | [7] |

| Synonyms | 3-Amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid | [10] |

| Topological Polar Surface Area | 141 Ų | [7] |

Chemical Structure and Isotopic Labeling

The foundational structure of Desbutyl Bumetanide-d5 is a benzoic acid core substituted with an amino group, a sulfamoyl group, and a deuterated phenoxy group. The five deuterium atoms are strategically placed on the phenyl ring of the phenoxy moiety.

Diagram: Chemical Structure of Desbutyl Bumetanide-d5

Caption: Chemical structure of Desbutyl Bumetanide-d5.

The Rationale for Deuteration: Enhancing Bioanalytical Precision

The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[][13][14][15][16] The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched compound (the internal standard) to a sample containing the analyte of unknown concentration.[13][15] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction recovery, chromatographic retention, and ionization response.[17] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations introduced during the analytical workflow are effectively canceled out. This results in a highly precise and accurate quantification of the analyte.[18]

The five-dalton mass difference between Desbutyl Bumetanide and its d5-labeled counterpart provides a clear distinction in the mass spectrometer, preventing isotopic crosstalk and ensuring accurate measurement.[2]

Application in the Bioanalysis of Bumetanide: An Illustrative Protocol

Desbutyl Bumetanide-d5 serves as an invaluable tool for the quantitative analysis of bumetanide and its metabolites in biological matrices such as plasma and urine. The following is a representative protocol for the determination of bumetanide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Desbutyl Bumetanide-d5 as an internal standard.

Experimental Workflow

Diagram: Bioanalytical Workflow for Bumetanide Quantification

Caption: A representative workflow for the quantification of bumetanide in plasma.

Step-by-Step Methodology

-

Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of bumetanide and Desbutyl Bumetanide-d5 in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of bumetanide.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Desbutyl Bumetanide-d5 internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bumetanide: e.g., m/z 365.1 → 240.1[19]

-

Desbutyl Bumetanide-d5: e.g., m/z 314.1 → [fragment ion] (Note: The exact transition for Desbutyl Bumetanide-d5 would need to be determined experimentally).

-

-

-

Data Analysis:

-

Integrate the peak areas for both bumetanide and Desbutyl Bumetanide-d5.

-

Calculate the peak area ratio (Bumetanide area / Desbutyl Bumetanide-d5 area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of bumetanide in the unknown samples from the calibration curve using linear regression.

-

Metabolic Context: The Formation of Desbutyl Bumetanide

Bumetanide is metabolized in the liver primarily through the oxidation of its N-butyl side chain.[20][21][22] This metabolic process leads to the formation of several metabolites, including Desbutyl Bumetanide.[21] Understanding the metabolic pathways of the parent drug is crucial for comprehensive pharmacokinetic studies, and the availability of labeled metabolites like Desbutyl Bumetanide-d5 is essential for their accurate quantification.

Conclusion: A Commitment to Analytical Excellence

Desbutyl Bumetanide-d5 represents a critical tool for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and analytical rigor. Its role as a stable isotope-labeled internal standard facilitates the development of robust and reliable bioanalytical methods, ultimately contributing to a deeper understanding of the pharmacokinetics and metabolism of bumetanide. The methodologies outlined in this guide provide a framework for the effective implementation of Desbutyl Bumetanide-d5 in quantitative LC-MS analysis, reinforcing the commitment to generating high-quality data in the pursuit of advancing pharmaceutical science.

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Davies, D. L. (1979). Metabolism of bumetanide. Journal of Clinical Pharmacology, 19(8-9), 527-533.

- Jonkman, J. H., & Schoenmaker, R. (2001). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 759-770.

-

Drugs.com. (2025). Bumetanide Monograph for Professionals. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586.

-

Semantic Scholar. (n.d.). Metabolism of Bumetanide. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Britannica. (2025). Isotope dilution. Retrieved from [Link]

- Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187.

-

PubChem. (n.d.). Desbutyl Bumetanide-d5. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

- Prohaska, T., & Irrgeher, J. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

-

Isotope Science / Alfa Chemistry. (n.d.). CAS 1072125-54-2 Desbutyl Bumetanide-d5. Retrieved from [Link]

-

PubChem. (n.d.). Bumetanide-d5 Butyl Ester. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1072125-54-2| Chemical Name : Desbutyl Bumetanide-d5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]

- Reddy, G. J., et al. (2013). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-645.

- Al-Salami, H., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study.

- Owen, L. J., & Keevil, B. G. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 4), 407.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Desbutyl Bumetanide-d5 | C13H12N2O5S | CID 46781118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 13. osti.gov [osti.gov]

- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]

A Comprehensive Guide to the Synthesis and Isotopic Labeling of Desbutyl Bumetanide-d5 for Advanced Pharmacokinetic Research

Abstract

This technical guide provides a detailed, first-principles approach to the chemical synthesis and isotopic labeling of Desbutyl Bumetanide-d5. Desbutyl bumetanide, a primary precursor and known impurity of the potent loop diuretic bumetanide, is a critical molecule in drug manufacturing and metabolism studies.[1][2] The integration of five deuterium atoms onto the phenoxy ring creates a stable, heavy-labeled internal standard essential for sensitive and accurate quantification in complex biological matrices via mass spectrometry.[3][4] We present a robust, multi-step synthetic pathway commencing from commercially available starting materials, detailing each experimental protocol with an emphasis on the causal reasoning behind procedural choices, purification strategies, and comprehensive analytical validation. This document is intended for researchers, medicinal chemists, and drug development professionals requiring high-purity, custom-synthesized analytical standards for pharmacokinetic (PK) and drug metabolism (DMPK) applications.[5]

Introduction: The Need for a Stable Isotope Labeled Standard

Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) is a potent loop diuretic used in the treatment of edema associated with heart, liver, and kidney disease.[6][7][8] Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, leading to significant diuresis.[6][9] The metabolism of bumetanide in humans is primarily characterized by the oxidation of its N-butyl side chain, with a significant portion of the drug excreted unchanged.[6][10][11][12]

Desbutyl bumetanide (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) represents the core scaffold of bumetanide prior to the introduction of the butylamino group. It is not only a key synthetic precursor but also a designated impurity (Impurity B) in pharmaceutical preparations.[1][2] Therefore, its accurate detection and quantification are paramount for quality control and metabolic profiling.

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern drug discovery and development.[3][13] By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, we can create a chemical twin of the analyte that is distinguishable by mass spectrometry but exhibits nearly identical chemical and chromatographic properties.[14][] This makes SIL compounds, such as Desbutyl Bumetanide-d5, the gold standard for use as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS), effectively correcting for variations in sample preparation and matrix effects.[5][16][17] The deuteration on the aromatic phenoxy ring provides high metabolic stability, preventing back-exchange of deuterium for hydrogen in vivo and ensuring analytical robustness. This guide provides the complete intellectual and practical framework for its synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of Desbutyl Bumetanide-d5 is designed as a linear four-step sequence starting from 4-chlorobenzoic acid. The key strategic decision is the introduction of the deuterated phenoxy-d5 moiety via a nucleophilic aromatic substitution (SNAr) reaction. This approach confines the use of the expensive isotopically labeled reagent (Phenol-d6) to a single, high-yielding step late in the synthesis, maximizing atom economy.

The retrosynthetic analysis below deconstructs the target molecule to reveal the chosen pathway and key intermediates.

Caption: Retrosynthetic analysis of Desbutyl Bumetanide-d5.

The forward synthesis involves foundational organic reactions: electrophilic aromatic substitution (chlorosulfonation and nitration), nucleophilic substitution at a sulfonyl chloride (ammonolysis), the key SNAr labeling step, and a final nitro group reduction.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of Desbutyl Bumetanide-d5. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Bumetanide Desbutyl - Acanthus Research [acanthusresearch.com]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. metsol.com [metsol.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Human Metabolome Database: Showing metabocard for Bumetanide (HMDB0015024) [hmdb.ca]

- 8. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium Labeled Compounds_TargetMol [targetmol.com]

- 16. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide to the Certificate of Analysis and Purity of Desbutyl Bumetanide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Internal Standard

In the landscape of quantitative bioanalysis and drug metabolism studies, the accuracy and precision of analytical data are paramount. Desbutyl Bumetanide-d5, the deuterated analog of a primary metabolite of the potent loop diuretic Bumetanide, serves as an indispensable internal standard for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Its utility is predicated on its chemical and physical similarity to the analyte of interest, Desbutyl Bumetanide, allowing for the correction of variability during sample preparation and analysis.[1][4] However, the reliability of any study employing Desbutyl Bumetanide-d5 is fundamentally dependent on the quality and comprehensive characterization of this critical reagent.

This in-depth technical guide provides a senior application scientist's perspective on the essential components of a Certificate of Analysis (CoA) for Desbutyl Bumetanide-d5 and the rigorous analytical methodologies required to verify its purity, identity, and isotopic integrity. Understanding these facets is not merely a quality control exercise; it is a prerequisite for generating robust, reproducible, and defensible scientific data.

Deconstructing the Certificate of Analysis: A Blueprint for Quality

A Certificate of Analysis is more than a mere specification sheet; it is a formal attestation of a product's quality and conformity to established standards. For a stable isotope-labeled internal standard like Desbutyl Bumetanide-d5, the CoA must provide a transparent and comprehensive summary of its identity and purity. While the exact format may vary between suppliers, a robust CoA should include the following key parameters:

Table 1: Essential Components of a Desbutyl Bumetanide-d5 Certificate of Analysis

| Parameter | Typical Specification/Information | Significance and Rationale |

| Identification | ||

| Chemical Name | 3-Amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid[5] | Unambiguous identification of the chemical entity. |

| CAS Number | 1072125-54-2[6][7] | A unique numerical identifier for the specific chemical substance. |

| Molecular Formula | C₁₃H₇D₅N₂O₅S[6][7][8] | Confirms the elemental composition, including the presence of five deuterium atoms. |

| Molecular Weight | ~313.34 g/mol [8] | The calculated molecular mass based on the atomic weights of the constituent atoms. |

| Purity | ||

| Chemical Purity (by HPLC) | ≥98% | Ensures that the signal attributed to the internal standard is not significantly comprised of chemical impurities that could interfere with the analysis or degrade over time. |

| Isotopic Purity | ≥99 atom % D | This is a critical parameter for a deuterated standard. High isotopic purity minimizes the contribution of the unlabeled analyte (d0) to the internal standard channel, which can lead to inaccurate quantification, especially at the lower limit of quantitation. |

| Physical Properties | ||

| Appearance | White to off-white solid | A basic quality control check for consistency and absence of gross contamination. |

| Solubility | e.g., Soluble in DMSO, Methanol | Provides practical information for the preparation of stock and working solutions. |

| Analytical Data | ||

| Identity Confirmation | Conforms to structure (¹H-NMR, MS) | Provides evidence of the correct chemical structure. NMR confirms the arrangement of atoms, while Mass Spectrometry confirms the molecular weight and isotopic distribution. |

| Storage and Handling | ||

| Recommended Storage | e.g., 2-8°C, desiccated, under inert gas | Ensures the long-term stability and integrity of the standard. |

| Retest Date | Date | Indicates the date by which the material should be re-analyzed to ensure it still meets the specified quality criteria. |

The Analytical Cornerstone: Methodologies for Purity and Identity Verification

A Certificate of Analysis is only as reliable as the analytical methods used to generate the data. As a senior application scientist, it is imperative to understand the principles and execution of these methods to critically evaluate a supplier's CoA or to perform in-house verification.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone technique for assessing the chemical purity of Desbutyl Bumetanide-d5. It separates the main compound from any non-labeled or isotopically labeled impurities.

Experimental Protocol: HPLC-UV for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for this class of compounds.[9][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed to achieve optimal separation. A starting point could be a 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[10]

-

Detection Wavelength: Based on the UV absorbance profile of the molecule, a wavelength of approximately 254 nm is often suitable.[9][10]

-

Sample Preparation:

-

Prepare a stock solution of Desbutyl Bumetanide-d5 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of any late-eluting impurities.

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine the chemical purity.

-

Causality Behind Experimental Choices:

-

The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar Desbutyl Bumetanide-d5 molecule.

-

The use of a buffered mobile phase controls the ionization state of the acidic and basic functional groups of the analyte, leading to sharper peaks and more reproducible retention times.

-

UV detection at a wavelength of maximum absorbance ensures high sensitivity for the main component and any structurally similar impurities.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular weight and determining the isotopic purity of Desbutyl Bumetanide-d5. It can resolve the different isotopologues (d0 to d5) and provide a quantitative measure of the deuterium incorporation.[4]

Experimental Protocol: LC-MS/MS for Isotopic Purity

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

-

Chromatographic Conditions:

-

A rapid chromatographic separation is often sufficient to separate the analyte from any interfering matrix components. A short C18 column (e.g., 50 x 2.1 mm, 1.8 µm) can be used.

-

A fast gradient with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically employed.[4]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.[4]

-

Scan Mode: Full scan from m/z 310-320 to encompass the expected mass range of all isotopologues.

-

Resolution: A high resolution of ≥60,000 FWHM is crucial to accurately resolve the different isotopic peaks.[4]

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each isotopologue:

-

d0 (unlabeled): [M+H]⁺ ≈ m/z 309.07

-

d1: [M+H]⁺ ≈ m/z 310.08

-

d2: [M+H]⁺ ≈ m/z 311.08

-

d3: [M+H]⁺ ≈ m/z 312.09

-

d4: [M+H]⁺ ≈ m/z 313.09

-

d5: [M+H]⁺ ≈ m/z 314.10

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the isotopic purity as the percentage of the d5 peak area relative to the sum of the areas of all isotopologues (d0 to d5).

-

Self-Validating System: The high mass accuracy of HRMS provides inherent self-validation. The measured mass of the d5 isotopologue should be within a few parts-per-million (ppm) of the theoretical mass, confirming the elemental composition. The observed isotopic distribution can also be compared to the theoretical distribution for a C₁₃H₇D₅N₂O₅S molecule.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of organic molecules. ¹H-NMR is particularly useful for confirming the absence of protons at the deuterated positions.

Experimental Protocol: ¹H-NMR for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of Desbutyl Bumetanide-d5 in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the non-deuterated protons. The signals corresponding to the phenyl ring protons should be significantly diminished or absent, confirming the d5 labeling. The remaining proton signals should be consistent with the structure of the Desbutyl Bumetanide backbone.

-

Trustworthiness of the Protocol: Comparing the ¹H-NMR spectrum of Desbutyl Bumetanide-d5 to that of its non-deuterated counterpart provides a direct and reliable confirmation of the location and extent of deuteration.

Visualizing the Workflow and Logic

To further clarify the relationships between the different analytical aspects and the overall quality assessment, the following diagrams are provided.

Caption: Logical relationship between analytical methods and the Certificate of Analysis.

Caption: Experimental workflow for the comprehensive analysis of Desbutyl Bumetanide-d5.

Conclusion: A Foundation of Quality for Reliable Research

The integrity of a stable isotope-labeled internal standard such as Desbutyl Bumetanide-d5 is not a trivial matter. It is the bedrock upon which the accuracy and reliability of quantitative bioanalytical data are built. A comprehensive Certificate of Analysis, backed by robust and well-understood analytical methodologies, provides the necessary assurance of quality. By understanding the intricacies of HPLC for chemical purity, LC-MS/MS for isotopic purity and identity, and NMR for structural confirmation, researchers, scientists, and drug development professionals can confidently utilize Desbutyl Bumetanide-d5 as a critical reagent in their pursuit of high-quality scientific outcomes. The onus is on both the supplier to provide a thorough and transparent CoA and on the end-user to possess the expertise to critically evaluate it, ensuring the unwavering integrity of their research.

References

-

CABI. (n.d.). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

-

Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Desbutyl Bumetanide-d5. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1072125-54-2| Chemical Name : Desbutyl Bumetanide-d5. Retrieved from [Link]

-

Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

-

SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. eag.com [eag.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Internal Standard Selection: Bumetanide-d5 vs. Desbutyl Bumetanide-d5 in Bioanalysis

Executive Summary

The selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby correcting for variability. The gold standard is a stable isotope-labeled (SIL) version of the analyte. However, the choice between a SIL-analyte (e.g., Bumetanide-d5) and a SIL-metabolite (e.g., Desbutyl Bumetanide-d5) is not always straightforward. This guide provides a comprehensive technical comparison, grounded in scientific principles and regulatory expectations, to aid researchers in making an informed decision for the quantification of bumetanide, a potent loop diuretic.

The Foundational Role of the Internal Standard in LC-MS/MS

In quantitative LC-MS/MS, an IS is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), before sample processing.[1][2] Its primary function is to normalize the analytical signal, compensating for variations that can occur at multiple stages of the workflow.[3][4] These variations include:

-

Sample Preparation: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5]

-

Instrumental Analysis: Fluctuations in injection volume or detector response.[2]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[4][6]

By calculating the peak area ratio of the analyte to the IS, these sources of variability can be effectively mitigated, leading to improved accuracy and precision.[6] The U.S. Food and Drug Administration (FDA) emphasizes the importance of a suitable IS in its guidance for bioanalytical method validation, highlighting the need to ensure it does not interfere with the analyte and behaves similarly throughout the process.[7][8][9]

The Analyte: Bumetanide and its Metabolism

Bumetanide is a diuretic used to treat edema associated with heart, liver, and kidney disease.[10][11] Its mechanism involves inhibiting the Na-K-2Cl cotransporter in the loop of Henle.[11][12] For accurate pharmacokinetic and toxicokinetic studies, a validated bioanalytical method is essential.

Bumetanide undergoes metabolism in the body, primarily through oxidation of its N-butyl side chain.[13][14][15] This process leads to the formation of several metabolites, including desbutyl bumetanide.[16][] This metabolic pathway is the reason Desbutyl Bumetanide-d5 emerges as a potential IS candidate alongside the more conventional parent-analog, Bumetanide-d5.

Figure 1: Metabolic conversion of Bumetanide.

Comparative Physicochemical Profile

The fundamental principle of IS selection is physicochemical similarity to the analyte. A SIL-IS is preferred because its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatography.[1][18] A structural analog, like a metabolite, may have different properties that compromise its ability to track the analyte.

| Property | Bumetanide | Bumetanide-d5 | Desbutyl Bumetanide-d5 |

| Molecular Formula | C₁₇H₂₀N₂O₅S | C₁₇H₁₅D₅N₂O₅S | C₁₃H₇D₅N₂O₅S |

| Molecular Weight | 364.42 g/mol | 369.45 g/mol [19][20] | 313.34 g/mol [21][22] |

| Structure | Parent Drug | Deuterated Parent | Deuterated Metabolite |

| Key Difference | - | 5 Deuterium atoms on phenoxy group[10][12] | Lacks N-butyl group; 5 Deuterium atoms |

The removal of the N-butyl side chain in Desbutyl Bumetanide significantly reduces its molecular weight and alters its lipophilicity compared to Bumetanide. This structural difference is the primary source of potential divergence in analytical behavior.

Head-to-Head: Bumetanide-d5 vs. Desbutyl Bumetanide-d5

The Case for Bumetanide-d5 (The Gold Standard)

Rationale: Bumetanide-d5 is a stable isotope-labeled version of the parent drug.[12][19] The five deuterium atoms provide a mass shift for MS detection without significantly altering the molecule's chemical properties.[12] This near-identical nature means it is expected to have the same:

-

Chromatographic Retention Time: Co-elution is crucial for compensating for matrix effects that occur at a specific point in the chromatographic run.[5]

-

Extraction Recovery: It should be recovered from the biological matrix with the same efficiency as the analyte.

-

Ionization Efficiency: It should experience the same degree of ion suppression or enhancement in the mass spectrometer source.

Potential Pitfalls: While SIL standards are superior, deuterated standards can sometimes exhibit minor differences in retention time (isotopic effect) or stability if the label is on an exchangeable position.[18][23] However, the labeling on the phenoxy ring of Bumetanide-d5 is stable.[12]

The Case for Desbutyl Bumetanide-d5 (The Metabolite Analog)

Rationale: The primary reason to consider a metabolite as an IS is typically cost or availability, especially in early discovery phases.[1] In some rare cases, a metabolite might better track the analyte if, for example, the analyte is unstable and degrades to that metabolite during sample processing.

Inherent Risks: Using a metabolite as an IS is fraught with risk. The structural difference—the absence of the butyl group—makes Desbutyl Bumetanide more polar than Bumetanide. This difference will almost certainly lead to:

-

Divergent Chromatography: Desbutyl Bumetanide-d5 will likely elute earlier than Bumetanide on a reverse-phase column. If a matrix effect impacts the analyte, the IS may have already eluted and will fail to compensate.

-

Differential Extraction Recovery: The difference in polarity can cause the two compounds to behave differently during LLE or SPE, leading to inaccurate quantification.[24]

-

Variable Matrix Effects: With different retention times and potentially different ionization efficiencies, it is highly unlikely that Desbutyl Bumetanide-d5 can adequately track and correct for matrix effects impacting Bumetanide.

Experimental Validation: A Self-Validating Protocol

To definitively determine the superior IS, a systematic evaluation of matrix effect and extraction recovery must be performed as part of method validation, in line with regulatory guidelines.[8][25]

Figure 2: Workflow for evaluating IS performance.

Step-by-Step Protocol

This protocol is designed to compare the ability of Bumetanide-d5 and Desbutyl Bumetanide-d5 to track Bumetanide.

-

Prepare Three Sets of Samples: Use at least six different lots of the biological matrix (e.g., human plasma).

-

Set A (Pre-Extraction Spike): Spike blank matrix with Bumetanide and the chosen IS (e.g., Bumetanide-d5) at a known concentration (e.g., medium QC level). This set will be subjected to the full extraction procedure.

-

Set B (Post-Extraction Spike): First, perform the extraction procedure on blank matrix. Then, spike the resulting extract with Bumetanide and the IS at the same concentration as Set A.

-

Set C (Neat Solution): Spike the IS and Bumetanide into the final reconstitution solvent at the same concentration as Set A.

-

-

Sample Extraction: Process Set A samples using the intended extraction method (e.g., SPE or LLE).

-

LC-MS/MS Analysis: Inject all three sets of samples and acquire the peak areas for the analyte and the IS.

-

Calculations:

-

Extraction Recovery (RE %): (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100[26][27]

-

Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100[26]

-

An ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

-

-

Repeat: Perform the entire experiment using the alternate IS (e.g., Desbutyl Bumetanide-d5).

Data Interpretation and The Verdict

The goal is for the IS to perfectly track the analyte. This means the IS-normalized response should be consistent regardless of matrix variability or recovery losses.

Hypothetical Data Summary

The following tables present realistic, hypothetical data from the described experiment.

Table 2: Extraction Recovery (RE) Comparison

| Compound | RE % (using Bumetanide-d5 as IS) | RE % (using Desbutyl Bumetanide-d5 as IS) |

|---|---|---|

| Bumetanide | 85.2 | 84.9 |

| Bumetanide-d5 | 86.1 | - |

| Desbutyl Bumetanide-d5 | - | 95.3 |

| IS-Normalized RE CV% | 1.5% | 10.8% |

Table 3: Matrix Effect (ME) Comparison

| Compound | ME % (using Bumetanide-d5 as IS) | ME % (using Desbutyl Bumetanide-d5 as IS) |

|---|---|---|

| Bumetanide | 88.5 (Suppression) | 89.1 (Suppression) |

| Bumetanide-d5 | 89.2 (Suppression) | - |

| Desbutyl Bumetanide-d5 | - | 98.7 (Minimal Effect) |

| IS-Normalized ME CV% | 0.9% | 9.5% |

Synthesizing the Evidence

The data clearly illustrates the superiority of Bumetanide-d5.

-

Extraction Recovery: The RE% for Desbutyl Bumetanide-d5 (95.3%) is significantly different from that of Bumetanide (84.9%). This is expected due to its higher polarity. Because it does not share the same extraction fate, it cannot accurately correct for variations in the analyte's recovery. The high CV% (10.8%) for the IS-normalized response confirms this. In contrast, Bumetanide-d5 has a very similar recovery (86.1%) to the analyte, resulting in a tight CV% (1.5%).[28]

-

Matrix Effect: Bumetanide and Bumetanide-d5 co-elute and therefore experience nearly identical ion suppression (88.5% and 89.2%). Desbutyl Bumetanide-d5, with its different retention time, experiences a minimal matrix effect (98.7%). It completely fails to track the suppression affecting the analyte, leading to a high CV% (9.5%) and inaccurate results.[24]

Figure 3: Decision logic for IS selection.

Conclusion and Best Practice Recommendations

For the quantitative bioanalysis of bumetanide, its stable isotope-labeled analog, Bumetanide-d5, is the unequivocally superior internal standard . Its chemical and physical properties are nearly identical to the analyte, ensuring it accurately corrects for variability in sample preparation and matrix effects.

The use of Desbutyl Bumetanide-d5, a metabolite analog, introduces significant risk of analytical error. Its different polarity leads to divergent behavior during extraction and chromatography, invalidating its function as an internal standard.

General Recommendation: A stable isotope-labeled analog of the analyte should always be the first choice for an internal standard in regulated bioanalysis. A metabolite or structural analog should only be considered when a SIL-analyte is unavailable and after extensive validation has proven its ability to track the analyte—a condition that is rarely met. Investing in the proper internal standard is a critical step in ensuring data integrity and the success of drug development programs.

References

-

PubMed. (1981). Metabolism of bumetanide. Retrieved from [Link]

-

BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

-

ACS Publications. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. Retrieved from [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Retrieved from [Link]

-

PubChem. (n.d.). Desbutyl Bumetanide-d5. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metabolism of Bumetanide. Retrieved from [Link]

-

PubMed. (1977). Diuretic effect and metabolism of bumetanide in man. Retrieved from [Link]

-

Pharmacy Freak. (2024). Mechanism of Action of Bumetanide. Retrieved from [Link]

-

OSTI.GOV. (1981). Metabolism of bumetanide (Journal Article). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1072125-54-2| Chemical Name : Desbutyl Bumetanide-d5. Retrieved from [Link]

-

IROA Technologies. (2024). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]

-

Chromatography Online. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

-

RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

National Institutes of Health. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

SCIEX. (2023). How can I quantify efficiency of my extraction method in SCIEX OS software?. Retrieved from [Link]

-

National Institutes of Health. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved from [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. m.youtube.com [m.youtube.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]

- 15. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 16. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scbt.com [scbt.com]

- 21. Desbutyl Bumetanide-d5 | C13H12N2O5S | CID 46781118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Sapphire Bioscience [sapphirebioscience.com]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How can I quantify efficiency of my extraction method in SCIEX OS software? [sciex.com]

- 28. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Desbutyl Bumetanide-d5: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Bumetanide, a potent loop diuretic, undergoes metabolism to form several compounds, with desbutyl bumetanide being a significant metabolite. The precise quantification of such metabolites in biological matrices is crucial for comprehensive pharmacokinetic and toxicological assessments. This technical guide provides an in-depth exploration of Desbutyl Bumetanide-d5, a deuterated internal standard essential for the accurate and reliable quantification of desbutyl bumetanide. We will delve into its commercial availability, the scientific rationale for its use, and a detailed analytical workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Commercial Availability of Desbutyl Bumetanide-d5

The accessibility of high-purity stable isotope-labeled internal standards is a critical first step for any quantitative bioanalytical study. Desbutyl Bumetanide-d5 (CAS No. 1072125-54-2) is available from several reputable suppliers of research chemicals and analytical standards. Below is a comparative table of prominent commercial sources. Researchers are advised to request lot-specific certificates of analysis to ensure the material meets their specific quality and purity requirements.

| Supplier | Product Name | Catalog Number (Example) | Purity/Notes |

| Toronto Research Chemicals (TRC) | Desbutyl Bumetanide-d5 | D288782 | Often available in mg quantities. Sold through various distributors like Sapphire Bioscience.[1] |

| Santa Cruz Biotechnology, Inc. | Desbutyl Bumetanide-d5 | sc-219509 | Biochemical for research use.[2] |

| Pharmaffiliates | Desbutyl Bumetanide-d5 | PA STI 027100 | Categorized as a metabolite of labeled Bumetanide.[3] |

| LGC Standards | Desbutyl Bumetanide | TRC-D288780 | Related non-deuterated metabolite is available.[4] |

| Acanthus Research | Bumetanide Desbutyl | BUM-16-001 | Non-deuterated metabolite available.[5] |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

II. The Scientific Imperative for Deuterated Internal Standards

The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled internal standards. Desbutyl Bumetanide-d5, where five hydrogen atoms on the phenoxy ring are replaced with deuterium, serves as an ideal internal standard for the quantification of desbutyl bumetanide.

The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated analogues. This ensures that Desbutyl Bumetanide-d5 and desbutyl bumetanide behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variability in ionization efficiency (matrix effects) will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

III. The Metabolic Pathway of Bumetanide

Bumetanide is primarily metabolized in the liver through the oxidation of its n-butyl side chain.[6][7] This process leads to the formation of several metabolites, including the pharmacologically less active desbutyl bumetanide. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing the overall disposition of the drug.

Caption: Metabolic conversion of Bumetanide to Desbutyl Bumetanide.

IV. Analytical Workflow for the Quantification of Desbutyl Bumetanide

The following section outlines a comprehensive, step-by-step protocol for the quantification of desbutyl bumetanide in a biological matrix (e.g., urine or plasma) using Desbutyl Bumetanide-d5 as an internal standard via LC-MS/MS. This protocol is a composite based on established methods for bumetanide and general principles of bioanalytical method validation.[8][9]

Caption: Workflow for quantifying Desbutyl Bumetanide.

Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of desbutyl bumetanide and Desbutyl Bumetanide-d5 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the desbutyl bumetanide stock solution to create calibration standards and quality control samples at various concentrations. The IS working solution should be prepared at a fixed concentration.

2. Sample Preparation

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, urine), calibration standards, and QCs into microcentrifuge tubes.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the Desbutyl Bumetanide-d5 working solution to all samples except for the blank matrix.

-

Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile to each plasma sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (alternative): Alternatively, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing, and separating the organic layer.

-

Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Desbutyl Bumetanide: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Desbutyl Bumetanide-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion) (Note: Specific MRM transitions must be optimized for the instrument being used.)

-

4. Data Analysis

-

Integrate the peak areas of desbutyl bumetanide and Desbutyl Bumetanide-d5.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of desbutyl bumetanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

V. Conclusion

Desbutyl Bumetanide-d5 is an indispensable tool for researchers and drug development professionals engaged in the study of bumetanide's pharmacokinetics and metabolism. Its commercial availability from specialized suppliers and its ideal properties as an internal standard enable the development of robust and reliable bioanalytical methods. The detailed workflow and protocol provided in this guide serve as a comprehensive resource for the accurate quantification of desbutyl bumetanide, thereby contributing to a more complete understanding of bumetanide's disposition in biological systems.

VI. References

-

Gradeen, C. Y., Billay, D. M., & Chan, S. C. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 14(2), 123–126.

-

PubChem. (n.d.). Bumetanide. Retrieved from [Link]

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 520–526.

-

PubChem. (n.d.). Desbutyl Bumetanide-d5. Retrieved from [Link]

-

Ganesan, P. T., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825.

-

Pharmaffiliates. (n.d.). Desbutyl Bumetanide-d5. Retrieved from [Link]

-

Slideshare. (n.d.). Non clinical overview of bumetanide. Retrieved from [Link]

-

Wikipedia. (n.d.). Bumetanide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Metabolism of bumetanide (Journal Article). Retrieved from [Link]

-

PubMed. (n.d.). Metabolism of bumetanide. Retrieved from [Link]

-

PubMed. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution. Retrieved from [Link]

-

Google Patents. (n.d.). Process for preparing phenoxybenzoic acids. Retrieved from

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. Retrieved from [Link]

-

SciSpace. (n.d.). Isobaric Metabolites in Urine Analyzed with LCMS. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Bumetanide-d5 | CAS 1216739-35-3 | LGC Standards [lgcstandards.com]

- 5. Bumetanide-D5 - Acanthus Research [acanthusresearch.com]

- 6. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 8. Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to the Storage and Stability of Desbutyl Bumetanide-d5 Solutions

Introduction: The Critical Role of Desbutyl Bumetanide-d5 in Bioanalysis

Desbutyl Bumetanide-d5 is the deuterated analog of Desbutyl Bumetanide, a primary metabolite of the potent loop diuretic, Bumetanide.[1] In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of drug metabolites is paramount. Desbutyl Bumetanide-d5 serves as an indispensable tool in this domain, functioning as an internal standard for mass spectrometry-based bioanalytical methods.[2][3] Its structural similarity and mass difference from the unlabeled metabolite allow for the mitigation of matrix effects and procedural variability, thereby ensuring the accuracy and reliability of analytical data.[4][5]

This technical guide provides an in-depth exploration of the best practices for the storage and handling of Desbutyl Bumetanide-d5 solutions. Adherence to these guidelines is crucial for maintaining the chemical and isotopic integrity of this critical reagent, thereby upholding the validity of the bioanalytical data it helps to generate.

Core Principles of Stability: A Mechanistic Perspective

The stability of Desbutyl Bumetanide-d5, like any analytical standard, is influenced by a confluence of environmental factors. Understanding the causality behind these influences is key to establishing robust storage and handling protocols.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. For Desbutyl Bumetanide-d5, this can lead to the formation of impurities that may interfere with analytical measurements. Conversely, excessively low temperatures can cause precipitation of the analyte from the solution, leading to inaccurate concentration assessments.

-

Light: The parent compound, Bumetanide, is known to be photolabile. While specific photostability data for Desbutyl Bumetanide-d5 is not extensively documented, it is prudent to assume similar photosensitivity due to the shared chromophoric structures. Exposure to light, particularly in the UV spectrum, can induce photochemical degradation.

-

pH and Solvent Selection: The pH of the solution can significantly impact the stability of compounds with ionizable functional groups, such as the carboxylic acid and sulfonamide moieties in Desbutyl Bumetanide-d5. The choice of solvent is equally critical, as it can influence solubility, the rate of degradation, and the potential for hydrogen-deuterium (H/D) exchange.

-